molecular formula C11H10INO2 B2394472 Ethyl 5-iodo-1H-indole-2-carboxylate CAS No. 623918-49-0

Ethyl 5-iodo-1H-indole-2-carboxylate

Cat. No.: B2394472
CAS No.: 623918-49-0
M. Wt: 315.11
InChI Key: KHKBULWACPNHSH-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate typically involves the iodination of an indole precursor. One common method includes the reaction of 5-iodoindole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 5-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 5-iodo-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to the presence of the iodine atom, which allows for specific chemical modifications and applications that are not possible with other indole derivatives.

Properties

IUPAC Name

ethyl 5-iodo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBULWACPNHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3,5-diiodo-1H-indole-2-carboxylate (12.1 g, 26.4 mmol) was suspended in 250 mL of absolute ethanol, to which concentrated aqueous hydrogen chloride (22.0 mL, 264 mmol) was added. Zinc dust (17.3 g, 264 mmol) was added portionwise over 30 minutes. After stirring for 45 minutes, two additional portions of zinc were added slowly (5.2 and 4.4 g, 146 mmol). After stirring for 30 minutes, the mixture was poured into water and extracted four times with ethyl acetate. The combined organic extracts were washed once with aqueous saturated NaHCO3 and once with aqueous saturated NaCl. The organic extract was dried with Na2SO4, filtered and concentrated in vacuo. The residue was crystallized three times from hexanes and ethyl acetate, providing the title compound. The mother liquor was columned by flash chromatography (0 to 8% ethyl acetate in hexanes) to provide an additional amount of the title compound. HRMS (ES) exact mass calculated for C11H10INO2 (M+Na+): 377.9648. Found 377.9649.
Quantity
12.1 g
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reactant
Reaction Step One
Quantity
22 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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250 mL
Type
solvent
Reaction Step Four
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Quantity
17.3 g
Type
catalyst
Reaction Step Five
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0 (± 1) mol
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catalyst
Reaction Step Six

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